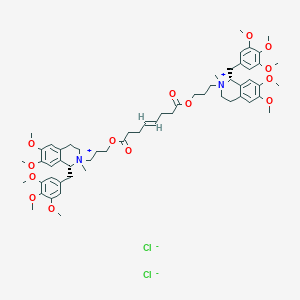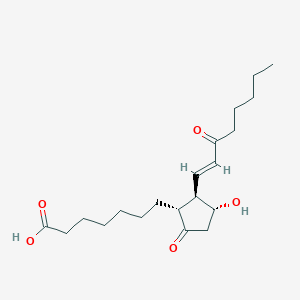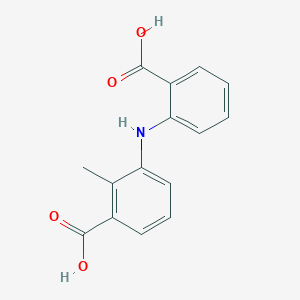
N(4)-Acetylsulfamethazine
Descripción general
Descripción
Synthesis Analysis
N(4)-Acetylsulfamethazine can be synthesized as a metabolite through the acetylation of sulfamethazine. This process has been observed in biological systems, including humans and animals, where sulfamethazine undergoes metabolic transformations to form N(4)-acetylsulfamethazine among other metabolites. Studies involving the administration of 14C-sulfamethazine to animals have enabled the isolation and identification of N(4)-acetylsulfamethazine in tissues and excreta, showcasing its formation as part of the drug's metabolic pathway (Paulson et al., 1981).
Molecular Structure Analysis
N(4)-Acetylsulfamethazine's molecular structure has been studied through various analytical techniques, including mass spectrometry and liquid chromatography. These studies provide insights into the molecular configuration and stability of N(4)-acetylsulfamethazine, essential for understanding its environmental and biological interactions (García-Galán et al., 2012).
Chemical Reactions and Properties
The chemical behavior of N(4)-Acetylsulfamethazine, including its reactivity and degradation pathways, has been explored in environmental studies. For instance, its biodegradation potential in water bodies has been assessed to understand its persistence and potential impacts on aquatic ecosystems (García-Galán et al., 2012).
Physical Properties Analysis
The physical properties of N(4)-Acetylsulfamethazine, such as solubility and stability, play a crucial role in its environmental fate. Studies on its accumulation and distribution in poultry waste highlight the persistence of such compounds in agricultural settings, impacting their potential environmental re-entry and bioaccumulation (Zhanteng et al., 2021).
Chemical Properties Analysis
The chemical properties of N(4)-Acetylsulfamethazine, including its interaction with other substances and its breakdown products, are crucial for assessing its pharmacokinetic behaviors and environmental impacts. Research on the detection of N(4)-Acetylsulfamethazine residues in environmental samples using advanced analytical methods provides essential data for understanding its chemical properties and behavior in various matrices (Grant et al., 2003).
Aplicaciones Científicas De Investigación
Veal Calf and Swine Tissue Studies : N(4)-Acetylsulfamethazine is utilized in determining sulfamethazine and its metabolites in veal calf depletion studies and swine tissues (Matusik et al., 1987).
Medical Research : It's used in medical research for its ability to inhibit acetylcholinesterase, an enzyme involved in the synthesis of acetylcholine (Nouws et al., 1986).
Compound Identification in Swine : The compound plays a role in identifying compounds in swine tissues and excreta (Paulson et al., 1981).
Assessing Acetyltransferase Activity : It is also used to determine acetyltransferase activity in blood and urine samples (Lang et al., 1986).
Determining Acetylator Status : N(4)-Acetylsulfamethazine is crucial in determining sulfamethazine acetylator status, differentiating between "slow" and "fast" acetylators (Whelpton et al., 1981).
Pharmacological Activity : It may be pharmacologically active or function as intermediates in toxic metabolic pathways (Chapron et al., 1980).
Veterinary Drug Metabolism : This metabolite is predominantly observed in mice plasma and urine for veterinary drug sulfamethazine studies (Hanwe, 2015).
Environmental Water Studies : N4-acetylsulfamethazine and N4-acetylsulfapyridine, metabolites of commonly used sulfonamides in human and veterinary medicine, are studied in environmental water degradation research (García-Galán et al., 2012).
Fish Muscle Sample Analysis : A method for determining sulfamethazine and N(4)-Acetylsulfamethazine in fish muscles has been developed, important in food safety research (Jianzhong, 2005).
Propiedades
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142848 | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(4)-Acetylsulfamethazine | |
CAS RN |
100-90-3 | |
| Record name | N4-Acetylsulfamethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)
